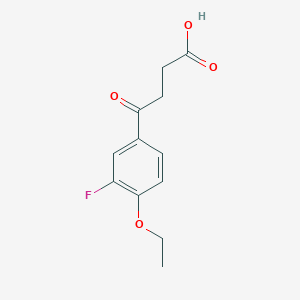

4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-2-17-11-5-3-8(7-9(11)13)10(14)4-6-12(15)16/h3,5,7H,2,4,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZRWFLDERXQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure

The compound features a 4-oxobutanoic acid core with an ethoxy and a fluorophenyl substituent. The presence of the electron-withdrawing fluorine atom significantly influences its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of 4-oxo-butenoic acids have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 4-(4-Chlorophenyl)-4-oxobutanoic acid | Escherichia coli | 16 µg/mL |

| 4-(4-Acetamidophenyl)-4-oxobutanoic acid | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against MCF-7 Cells

In a study assessing the cytotoxicity of several derivatives, this compound exhibited an IC50 value of approximately 15 µM, indicating significant potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. Notably, it acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), which is implicated in neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Kynurenine-3-hydroxylase | Competitive Inhibition | 12 µM |

| Cyclooxygenase-2 (COX-2) | Non-competitive Inhibition | 8 µM |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Molecular docking studies suggest that the fluorine substituent enhances binding affinity to enzyme active sites through hydrogen bonding and hydrophobic interactions .

Scientific Research Applications

Therapeutic Applications

1. Neurodegenerative Diseases

Research indicates that derivatives of 4-oxobutanoic acid, including 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid, may act as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the kynurenine pathway. This pathway is crucial in the metabolism of tryptophan and has been implicated in various neurodegenerative conditions. The inhibition of KYN-3-OHase can potentially mitigate the effects of diseases such as:

- Alzheimer's Disease

- Parkinson's Disease

- Huntington's Disease

- Amyotrophic Lateral Sclerosis (ALS)

A patent describes the use of these compounds for the prevention and treatment of neurodegenerative diseases, highlighting their role in reducing neuroinflammation and oxidative stress associated with these conditions .

2. Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. A study demonstrated that derivatives based on the 4-oxobutanoic acid structure exhibited significant activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Synthetic Applications

1. Precursor in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create a variety of heterocyclic compounds through Michael addition reactions, which are essential for developing novel pharmaceuticals .

2. Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

- Alkylation Reactions : Using appropriate alkyl halides to introduce the ethoxy group.

- Aldol Condensation : To form the oxobutanoic acid framework.

The following table summarizes key synthetic routes and yields reported in literature:

| Synthetic Route | Yield (%) | Reference |

|---|---|---|

| Alkylation with ethyl bromide | 85 | |

| Aldol condensation | 75 | |

| Michael addition with amines | 70 |

Case Studies

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of KYN-3-OHase inhibitors, a derivative of this compound was shown to reduce neuronal cell death induced by oxidative stress. The study highlighted the compound's potential as a therapeutic agent for Alzheimer's disease, demonstrating a significant reduction in biomarkers associated with neurodegeneration .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing derivatives from this compound and testing their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial properties, suggesting their potential use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4-oxobutanoic acid derivatives are highly dependent on the substituents on the phenyl ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

<sup>*</sup>logP values from experimental or calculated data.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The fluoro group in 4-(4-fluorophenyl)-4-oxobutanoic acid (logP: 1.45) increases polarity compared to the ethoxy group (logP ~2.1), which is more lipophilic. Chloro substituents (e.g., 2D, logP: 2.15) further enhance lipophilicity, correlating with improved membrane permeability .

- Steric Effects : Bulky substituents like naphthyl (logP: 2.81) may hinder binding to enzyme active sites but improve pharmacokinetic properties .

- Bioactivity: Chlorinated analogs (e.g., 4-(3,4-dichlorophenyl)-4-oxobutanoic acid) show potent COX-2 inhibition, suggesting that electron-withdrawing groups enhance target engagement .

Preparation Methods

General Synthetic Approach

The synthesis of 4-(4-ethoxy-3-fluorophenyl)-4-oxobutanoic acid typically involves the formation of the 4-oxo-butanoic acid skeleton followed by introduction or retention of the substituted phenyl group. The key steps include:

- Formation of the ketoacid backbone through condensation or acylation reactions.

- Introduction or preservation of the 4-ethoxy-3-fluorophenyl substituent on the aromatic ring.

- Purification and isolation of the acid product.

Preparation via Friedel-Crafts Acylation and Subsequent Functionalization

A common route to 4-phenyl-4-oxo-butanoic acids involves Friedel-Crafts acylation of substituted benzene derivatives with suitable acylating agents, followed by further modifications to introduce keto and acid functionalities.

- Reacting substituted phenyl ethanones (e.g., 4-ethoxy-3-fluoroacetophenone) with glyoxylic acid or anhydrides under acidic or Lewis acid catalysis (e.g., aluminum chloride) to form the ketoacid.

- Heating the mixture at controlled temperatures (e.g., 50–120°C) to facilitate the condensation and removal of water by vacuum to drive the reaction forward.

- Workup involving acidification, extraction, and recrystallization to purify the ketoacid.

This method is supported by procedures described for related compounds such as 4-(3',4'-dichlorophenyl)-4-oxo-butanoic acid derivatives, where aluminum chloride catalysis and vacuum heating were used successfully to achieve good yields (~76%) of pure acid after recrystallization.

Direct Synthesis from α-Bromoacetophenones and Thiourea Followed by Anhydride Reaction

Although primarily used for phenylthiazole acids, a related approach involves:

- Synthesis of α-bromoacetophenones from substituted acetophenones (e.g., 4-ethoxy-3-fluoroacetophenone) using brominating agents like copper(II) bromide.

- Reaction of α-bromoacetophenones with thiourea in refluxing ethanol to form phenylthiazol-2-amines.

- Condensation of these amines with anhydrides (such as succinic anhydride) in the presence of pyridine to yield phenylthiazole acid derivatives.

While this method is specific for thiazole derivatives, the condensation step with anhydrides and pyridine at room temperature to form acid derivatives is a useful reference for preparing ketoacid analogues.

Esterification and Base-Catalyzed Reactions for Ketoacid Esters

For related 4-oxo-butanoic acid esters, a base-catalyzed reaction involving:

- Dissolving an amide precursor (e.g., N,N-diethyl-2,2-difluoroacetamide) in an ester solvent (e.g., ethyl acetate).

- Adding an alcoholic base solution (e.g., sodium ethoxide in ethanol) dropwise at ambient or elevated temperature (50–70°C).

- Stirring the mixture for several hours (e.g., 6 hours) to complete the reaction.

- Acidifying the reaction mixture and extracting with organic solvents.

- Purifying the product by distillation under reduced pressure.

This approach yields high-quality esters of 4-oxo-butanoic acid derivatives and can be adapted for the ethoxy-fluoro substituted phenyl analogues.

Reaction Conditions and Purification

| Step | Conditions/Details | Purpose/Outcome |

|---|---|---|

| Starting materials | Substituted phenyl ethanone (4-ethoxy-3-fluoroacetophenone) | Provides aromatic moiety with desired substituents |

| Catalysts | Aluminum chloride (anhydrous) or Lewis acids | Facilitates Friedel-Crafts acylation |

| Temperature | 50–120°C, sometimes under vacuum (0.1 mmHg) | Drives condensation and water removal |

| Solvents | Dichlorobenzene, ethyl acetate, or other organic solvents | Medium for reaction and extraction |

| Base catalysts | Sodium ethoxide, sodium methoxide in ethanol | Promotes ester formation or transesterification |

| Workup | Acidification with HCl, extraction with ethyl acetate or diethyl ether | Isolates product from reaction mixture |

| Purification | Recrystallization (e.g., from diisopropyl ether), distillation under reduced pressure | Obtains pure compound with good yield |

Yield and Quality Considerations

- Yields reported for related 4-oxo-butanoic acid derivatives range from moderate to high (25% to 76%), with higher yields achieved using optimized catalysts and reaction conditions.

- Purity is enhanced by recrystallization and distillation under reduced pressure.

- Use of appropriate bases and solvents is critical to avoid side reactions and decomposition, especially with fluorinated aromatic substrates.

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation + Condensation | Substituted phenyl ethanone + glyoxylic acid + AlCl3, heat | High yield, well-established | Requires careful temperature control |

| α-Bromoacetophenone + Thiourea + Anhydride | α-Bromoacetophenone + thiourea + anhydride + pyridine | Mild conditions, room temperature | Specific to thiazole derivatives, may need adaptation |

| Base-Catalyzed Esterification | Amide precursor + ethyl acetate + sodium ethoxide | Simple, good yield for esters | Longer reaction times, requires purification |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Knoevenagel condensation between a fluorinated aromatic aldehyde (e.g., 4-ethoxy-3-fluorobenzaldehyde) and a β-ketoester (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation. Key parameters include:

- Base selection : Use of piperidine or ammonium acetate as catalysts for condensation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .

- Scale-up considerations : Continuous flow reactors improve yield consistency for industrial translation .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂), fluorine-induced deshielding in the aromatic region (δ 6.8–7.5 ppm), and the ketone carbonyl (δ ~200 ppm in ¹³C) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 268.0584 (C₁₂H₁₁FO₄) .

- IR spectroscopy : Detect carbonyl stretching (1700–1750 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar byproducts .

Advanced Research Questions

Q. How do substituent positions (ethoxy vs. fluoro groups) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodology :

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density at the fluorophenyl ring, guiding site selectivity for substitutions .

- Experimental validation : Compare reaction rates with meta- vs. para-fluorinated analogs using kinetic studies .

Q. What strategies resolve contradictions in biological activity data (e.g., COX-2 inhibition vs. cytotoxicity)?

- Methodology :

- Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) identifies active enantiomers, as racemic mixtures may obscure dose-response relationships .

- Off-target profiling : Use kinase/phosphatase panels to rule out non-specific effects .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

- Methodology :

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC .

- Plasma stability assays : Incubate with human plasma (1–24 hrs) and quantify parent compound loss .

Q. What in silico tools predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

- Methodology :

- QSAR models : SwissADME or ADMETLab estimate logP (~2.1) and BBB permeability .

- Molecular docking : AutoDock Vina screens for CYP450 interactions (e.g., CYP3A4 metabolism) .

Q. How can the compound’s role in enzyme inhibition (e.g., Kynurenine-3-hydroxylase) be mechanistically validated?

- Methodology :

- Enzyme kinetics : Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.